molecular formula C21H23NO4 B2716220 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione CAS No. 862691-23-4

1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione

Cat. No.: B2716220
CAS No.: 862691-23-4
M. Wt: 353.418
InChI Key: XDUOSGWOHFENBD-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . For instance, the total synthesis of ibogaine, an indole alkaloid, was commenced from Larock’s heteroannulation reaction .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, in one compound, an arm-like 4-methoxybenzene was linked to 5-chloroindoline-2,3-dione through a methylene group .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied. For instance, in the synthesis of ibogaine, a heteroannulation reaction was used .

Scientific Research Applications

Methoxyphenols: Atmospheric Reactivity and Ecotoxicity

Methoxyphenols, derivatives of phenol with methoxy groups, are significant in atmospheric chemistry and environmental science. They are emitted from biomass burning and can be used as tracers for this activity. The atmospheric reactivity of methoxyphenols, including their transformation into various products and their contribution to secondary organic aerosol (SOA) formation, is a crucial area of research. These studies help understand the environmental impact of methoxyphenols, including potential ecotoxicity and the risk they pose to aquatic ecosystems through their widespread use in products like sunscreens (Liu, Chen, & Chen, 2022).

Indoline Diones in Drug Discovery

Indoline diones, such as isatin (1H-indole-2,3-dione), serve as key scaffolds in drug discovery, offering a versatile basis for synthesizing various pharmacologically active compounds. Research has focused on exploring the synthesis of heterocyclic compounds based on isatins due to their significant biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The exploration of isatin derivatives aims to enhance medicinal properties and overcome challenges like resistance and side effects (Sadeghian & Bayat, 2022).

Application in Organic Sunscreen Products

The potential neurotoxic effects of organic compounds used in sunscreen products, including benzophenone derivatives, have been investigated. These studies are crucial for understanding the impact of these commonly used UV filters on human health and the environment. Research suggests the need to revisit the safety and regulation of specific sunscreen agents and explore alternative UV protection technologies (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).

Mechanism of Action

The mechanism of action of indole derivatives can depend on their specific structure and the biological system they interact with. Some indole derivatives have been designed as acetylcholine esterase (AChE) inhibitors .

Future Directions

The future directions in the research of indole derivatives could involve the development of novel methods of synthesis and the exploration of their potential as biologically active compounds .

Properties

IUPAC Name

1-[(3-methoxy-4-pentoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-4-7-12-26-18-11-10-15(13-19(18)25-2)14-22-17-9-6-5-8-16(17)20(23)21(22)24/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOSGWOHFENBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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